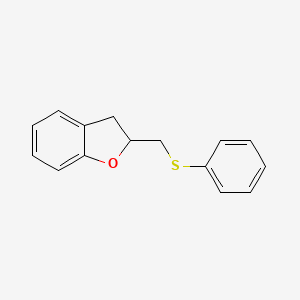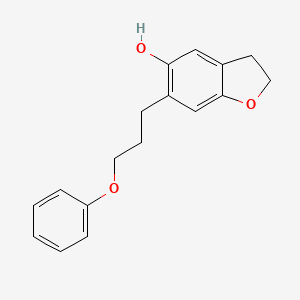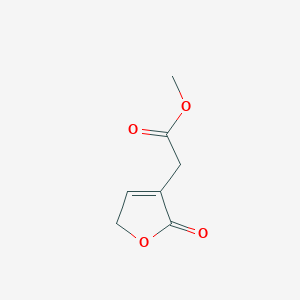
3-Chloro-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H3ClN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a chlorine atom at the third position and a nitrile group at the second position makes this compound unique and of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method is the reaction of 1H-pyrrole-2-carbonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
3-Chloro-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atom.
Reduction: 3-Amino-1H-pyrrole-2-carbonitrile or 3-Amino-1H-pyrrole-2-carboxamide.
Oxidation: Pyrrole-2,3-dione derivatives.
科学的研究の応用
3-Chloro-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carbonitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
3-Chloro-1H-pyrrole-2-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-1H-pyrrole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and potential biological activities
特性
CAS番号 |
61893-86-5 |
|---|---|
分子式 |
C5H3ClN2 |
分子量 |
126.54 g/mol |
IUPAC名 |
3-chloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-2-8-5(4)3-7/h1-2,8H |
InChIキー |
RUOXHINPFCSRIT-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)


![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




